![molecular formula C17H12N4O3 B14611534 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide CAS No. 58644-51-2](/img/structure/B14611534.png)

1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

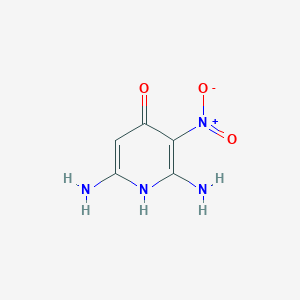

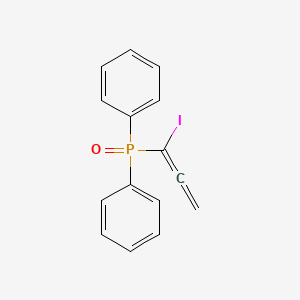

1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound features a triazine ring substituted with a 4-nitrophenyl group and a phenyl group, along with an ethenyl linkage and an oxide functional group.

Vorbereitungsmethoden

The synthesis of 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide can be achieved through several synthetic routes. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the reaction of β-keto-N-acylsulfonamides with hydrazine salts under mild conditions to yield 3,6-disubstituted-1,2,4-triazines . Industrial production methods often utilize continuous flow chemistry and transition-metal-catalyzed cross-coupling reactions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties and reactivity.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups. Common reagents used in these reactions include hydrazine, Lawesson’s reagent, and various oxidizing agents

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide can be compared with other triazine derivatives, such as:

1,2,3-Triazine: This compound has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical and biological properties.

1,3,5-Triazine: Known for its use in herbicides and other agricultural chemicals, this compound has a different substitution pattern and reactivity.

1,2,4-Triazolo[1,5-d][1,2,4]triazine: This aza analog of purine bases exhibits various biological activities and is used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide functional group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

58644-51-2 |

|---|---|

Molekularformel |

C17H12N4O3 |

Molekulargewicht |

320.30 g/mol |

IUPAC-Name |

3-[2-(4-nitrophenyl)ethenyl]-4-oxido-6-phenyl-1,2,4-triazin-4-ium |

InChI |

InChI=1S/C17H12N4O3/c22-20-12-16(14-4-2-1-3-5-14)18-19-17(20)11-8-13-6-9-15(10-7-13)21(23)24/h1-12H |

InChI-Schlüssel |

FILNQLJVWNGVRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C[N+](=C(N=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)

![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)

![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)